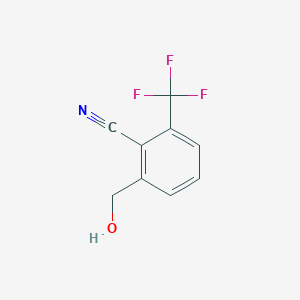

2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile

Description

2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile (CAS: 133116-83-3, C₈H₃F₄N, MW: 189.11 Da) is a fluorinated aromatic nitrile featuring a hydroxymethyl (–CH₂OH) group at position 2 and a trifluoromethyl (–CF₃) group at position 6 on the benzene ring . Its polar hydroxymethyl group enhances solubility in polar solvents compared to non-functionalized analogs, while the electron-withdrawing –CF₃ and –CN groups contribute to its stability and reactivity in synthetic applications. This compound is utilized as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in coupling reactions to generate complex heterocycles .

Structure

3D Structure

Properties

Molecular Formula |

C9H6F3NO |

|---|---|

Molecular Weight |

201.14 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-2-6(5-14)7(8)4-13/h1-3,14H,5H2 |

InChI Key |

OYFQTARTICXIAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)C#N)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound generally involves multi-step aromatic substitution and functional group transformations starting from simpler aromatic precursors bearing trifluoromethyl and cyano groups. The hydroxymethyl group is typically introduced via formylation or hydroxymethylation reactions on appropriately substituted benzonitriles or related intermediates.

Palladium-Catalyzed Cyanation of Bromo-Substituted Precursors

One of the most documented and efficient routes involves the palladium-catalyzed cyanation of bromo-substituted trifluoromethyl benzyl alcohol derivatives. This method uses tetrakis(triphenylphosphine)palladium(0) as the catalyst and zinc cyanide as the cyanide source in N,N-dimethylformamide (DMF) solvent.

Reaction Conditions and Yields:

These reactions proceed via oxidative addition of the aryl bromide to Pd(0), transmetallation with zinc cyanide, and reductive elimination to form the aryl nitrile. The hydroxymethyl group remains intact under these conditions.

Lithiation and Hydroxymethylation of Thiohydantoin Derivatives

In more complex synthetic sequences, lithiation of thiohydantoin-substituted trifluoromethyl benzonitriles at low temperature (-78 °C) followed by reaction with paraformaldehyde introduces the hydroxymethyl group. This approach is part of multi-step syntheses of biologically active hydantoin derivatives but can be adapted for the preparation of this compound as an intermediate.

Hydrolysis of Halogenated Precursors

Although more commonly applied to pyridine derivatives, hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine analogs under alkaline conditions in the presence of tertiary alcohols (e.g., tert-butyl alcohol) or in solvents like dimethyl sulfoxide (DMSO) has been reported for related trifluoromethylated aromatic compounds. This method is less directly applicable to benzonitrile derivatives but demonstrates the utility of halogenated intermediates for functional group transformations.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Pd-catalyzed cyanation of bromo derivatives | Pd(PPh3)4, Zn(CN)2, DMF | High selectivity, moderate to good yield, scalable | Requires palladium catalyst, cyanide handling precautions | 33–61% |

| Lithiation and hydroxymethylation | LiHMDS, paraformaldehyde, low temp | Enables introduction of hydroxymethyl group in complex molecules | Multi-step, sensitive to moisture, low temperature required | 40–90% (in multi-step sequences) |

| Alkaline hydrolysis of halogenated precursors | NaOH, DMSO, tert-butyl alcohol | Simple reagents, good yields for related compounds | Less direct for benzonitrile, harsh conditions | Not directly reported for this compound |

Experimental Notes and Considerations

Catalyst Handling: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) require inert atmosphere techniques and degassing of solvents to avoid catalyst poisoning.

Cyanide Source: Zinc cyanide is preferred due to lower toxicity and better handling compared to other cyanide sources.

Temperature Control: Reaction temperature critically affects yield and selectivity; microwave irradiation can shorten reaction times and improve yields.

Purification: Flash chromatography on silica gel using hexane/ethyl acetate mixtures is commonly employed to isolate the pure product.

Safety: The compound and intermediates should be handled with proper protective equipment due to the presence of cyanide and trifluoromethyl groups.

Summary Table of Key Preparation Data

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 2-(Carboxymethyl)-6-(trifluoromethyl)benzonitrile.

Reduction: Formation of 2-(Hydroxymethyl)-6-(trifluoromethyl)benzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights critical differences between 2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile and structurally related benzonitriles:

Reactivity and Functional Group Influence

- Hydroxymethyl vs. Halogens : The hydroxymethyl group in the target compound enables nucleophilic substitution or oxidation to carboxylic acids, unlike halogenated analogs (e.g., 2-fluoro- or 3-chloro- derivatives), which undergo SNAr reactions .

- Electron-Withdrawing Effects : The –CF₃ group in all analogs enhances electrophilic aromatic substitution resistance. However, nitro () or sulfanyl () groups alter electronic profiles, affecting regioselectivity in further reactions.

- Boronate Esters : The boron-containing analog () facilitates cross-coupling reactions, a feature absent in the hydroxymethyl variant without modification .

Biological Activity

2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C9H8F3N

- Molecular Weight : 201.16 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1=CC(=C(C=C1C(CN)F)(F)F)C#N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially increasing its binding affinity to target proteins.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biological processes.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related benzonitrile derivatives. For instance, compounds within this class have demonstrated broad-spectrum activity against Gram-negative bacteria, indicating potential applications in treating bacterial infections. The mechanism involves inducing stress on the bacterial cell envelope, leading to cell death through disruption of the proton motive force (PMF) and ATP dissipation .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Certain derivatives have shown promising results in preclinical trials for inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The trifluoromethyl moiety is believed to enhance the compound's potency by improving its interaction with cancer-related targets .

Case Studies

Q & A

Basic: What synthetic strategies are effective for preparing 2-(hydroxymethyl)-6-(trifluoromethyl)benzonitrile, and how can reaction yields be optimized?

Answer:

A common approach involves functionalizing benzonitrile precursors with hydroxymethyl and trifluoromethyl groups via multi-step reactions. For example, the hydroxymethyl group can be introduced using (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate under Mitsunobu conditions (e.g., N,N,N’,N’-tetramethylazodicarboxamide in tetrahydrofuran at 70°C) . The trifluoromethyl group is typically introduced via Suzuki-Miyaura coupling using boronic esters or direct fluorination. Purification via C18 reverse-phase column chromatography (acetonitrile/water gradients) is critical for isolating the product with >90% yield . Key optimizations include controlling stoichiometric ratios (e.g., 1:2 molar ratio of substrate to reagent) and reaction temperature.

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:

Combine LCMS (e.g., m/z 745 [M+H]+) and HPLC retention time analysis (e.g., 0.81–1.25 minutes under SQD-FA05 conditions) for rapid purity assessment . For structural confirmation, use 1H/13C NMR to resolve peaks corresponding to the hydroxymethyl (-CH2OH, δ ~4.5 ppm) and trifluoromethyl (-CF3, δ ~120–125 ppm in 19F NMR) groups. High-resolution mass spectrometry (HRMS) is essential for verifying molecular formula accuracy, especially given the compound’s high fluorine content .

Advanced: What role does the trifluoromethyl group play in modulating the electronic properties of benzonitrile derivatives?

Answer:

The -CF3 group is a strong electron-withdrawing moiety that significantly lowers the electron density of the aromatic ring, enhancing the electrophilicity of the benzonitrile core. This effect can be quantified via Hammett substituent constants (σm = 0.43 for -CF3) and validated computationally using density functional theory (DFT) to map electrostatic potential surfaces. Such electronic modulation impacts reactivity in cross-coupling reactions and influences intermolecular interactions in crystal structures, as seen in perfluorinated benzonitrile analogs .

Advanced: How can researchers address competing side reactions during hydroxymethylation of trifluoromethyl-substituted benzonitriles?

Answer:

Side reactions (e.g., over-alkylation or oxidation of the hydroxymethyl group) are minimized by:

- Using anhydrous conditions to prevent hydrolysis of intermediates.

- Employing bulky bases (e.g., DIPEA) to deprotonate the hydroxymethyl group selectively.

- Monitoring reaction progress via thin-layer chromatography (TLC) to terminate the reaction before byproduct formation.

For example, in Mitsunobu reactions, strict control of azodicarboxamide equivalents (≤1.2 equiv) reduces overactivation of the hydroxyl group .

Advanced: What challenges arise in achieving high enantiopurity for hydroxymethyl-containing derivatives, and how are they resolved?

Answer:

Racemization of the hydroxymethyl group can occur under acidic or high-temperature conditions. To mitigate this:

- Use chiral auxiliaries like (S)-tert-butyl pyrrolidine carbamate to stabilize the stereocenter during synthesis .

- Perform chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers post-synthesis.

- Optimize reaction pH (neutral to mildly basic) to avoid protonation of the hydroxymethyl oxygen, which accelerates racemization .

Advanced: How should contradictory spectral data (e.g., LCMS vs. NMR) be resolved for this compound?

Answer:

Contradictions often arise from:

- Ion suppression in LCMS due to high fluorine content, leading to inaccurate [M+H]+ signals. Confirm using ESI+ and ESI− modes to cross-validate.

- Residual solvents in NMR (e.g., THF or DMSO). Lyophilize the sample or use deuterated solvents with high purity (>99.9%).

- Dynamic proton exchange in hydroxymethyl groups. Acquire NMR spectra at low temperatures (e.g., 0°C) to slow exchange rates and resolve splitting patterns .

Advanced: What strategies are effective for studying the hydrolytic stability of the benzonitrile group under physiological conditions?

Answer:

Simulate physiological conditions using phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor degradation via:

- UV-Vis spectroscopy (λmax ~270 nm for benzonitrile).

- LCMS to detect hydrolysis products (e.g., carboxylic acid derivatives).

- Stabilize the nitrile group by introducing electron-withdrawing substituents (e.g., additional -CF3 groups) or steric hindrance adjacent to the nitrile .

Advanced: How can computational models predict the bioactivity of this compound analogs?

Answer:

Use molecular docking (e.g., AutoDock Vina) to screen analogs against target proteins (e.g., kinases or GPCRs). Parameterize the trifluoromethyl group’s van der Waals radii and partial charges using QM/MM calculations . Validate predictions with in vitro assays , correlating docking scores (e.g., binding energy < −8 kcal/mol) with IC50 values. Crystal structure data from related compounds (e.g., perfluorinated benzonitriles) provide templates for modeling .

Advanced: What methods are suitable for analyzing trace impurities in synthesized batches?

Answer:

Employ UPLC-QTOF-MS with a BEH C18 column (1.7 µm, 2.1 × 100 mm) to detect impurities at <0.1% levels. For fluorine-containing impurities, use 19F NMR with a cryoprobe to enhance sensitivity. Compare impurity profiles against reference standards (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) to identify structural analogs .

Advanced: How does the hydroxymethyl group influence hydrogen-bonding networks in solid-state structures?

Answer:

The -CH2OH group participates in intermolecular O-H···N≡C hydrogen bonds , stabilizing crystal lattices. Single-crystal X-ray diffraction of analogs (e.g., 2-hydroxy-6-methylbenzonitrile) reveals bond lengths (~2.8 Å) and angles (~160°) characteristic of strong H-bonds. Thermal stability can be assessed via DSC/TGA , showing decomposition temperatures >200°C for H-bond-stabilized crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.